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molecular formula C10H9FN2O B8322917 2-(4-Fluoro-phenoxymethyl)-1H-imidazole

2-(4-Fluoro-phenoxymethyl)-1H-imidazole

Cat. No. B8322917
M. Wt: 192.19 g/mol
InChI Key: HVYLAVQPFWZCEH-UHFFFAOYSA-N
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Patent
US07572921B2

Procedure details

2-(4-Fluoro-phenoxymethyl)-1H-imidazole was prepared following a similar procedure for the preparation of 2-(3-Methoxy-phenoxymethyl)-1H-imidazole (see Example 18) using 4-fluorophenol in place of 3-methoxyphenol to provide a white solid (1.69 g, 85% for 2 steps); ESI MS m/z 193 [C10H9FN2O+H]+.
Name
2-(3-Methoxy-phenoxymethyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[O:6][CH2:7][C:8]1[NH:9][CH:10]=[CH:11][N:12]=1.[F:16]C1C=CC(O)=CC=1>>[F:16][C:15]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8]2[NH:9][CH:10]=[CH:11][N:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(3-Methoxy-phenoxymethyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(OCC=2NC=CN2)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a white solid (1.69 g, 85% for 2 steps)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OCC=2NC=CN2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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